molecular formula C16H12FN3O B2503343 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 942008-09-5

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2503343
CAS No.: 942008-09-5
M. Wt: 281.29
InChI Key: SBPOVLXOMCXVFI-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a synthetic small molecule based on the pyridazin-3(2H)-one scaffold, a heterocyclic core of significant interest in medicinal chemistry due to its diverse biological activities . This compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic applications. The pyridazinone core is recognized for its potential in multiple therapeutic areas. Scientific literature indicates that derivatives of this scaffold have demonstrated promising anticancer activity by inhibiting key molecular targets such as tyrosine kinases, which are crucial for cancer cell proliferation and survival . Furthermore, structurally related pyridazinone compounds have shown antimicrobial properties against various bacterial strains, including Gram-positive pathogens . The incorporation of a fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The specific structural features of this compound make it a valuable chemical tool for researchers investigating new pathways in oncology and infectious disease. It is also a key intermediate for the synthesis and exploration of novel pyridazinone derivatives with potential vasodilatory and anti-inflammatory effects . Researchers can utilize this compound for high-throughput screening, target identification, and structure-activity relationship (SAR) studies to advance the development of new therapeutic agents.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-6-4-12(5-7-13)15-8-9-16(21)20(19-15)11-14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPOVLXOMCXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure contains a pyridazinone core, which is known for its pharmacological potential, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3OC_{16}H_{12}FN_3O with a molecular weight of 281.29 g/mol. The presence of the fluorophenyl and pyridinyl groups contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia cells. The compound's mechanism involves the modulation of proangiogenic cytokines, which are crucial in tumor progression.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineInhibition Percentage (%)Reference
Liver Cancer85
Breast Cancer78
Leukemia90

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases such as Alzheimer’s. The selectivity and potency of this compound make it a promising candidate for further development.

Table 2: MAO Inhibition Potency

CompoundIC50 (µM)Selectivity IndexReference
6-(4-FP)0.013120.8
T30.039107.4

3. Antioxidant Activity

In addition to its anticancer properties, the compound has shown potent antioxidant activity by scavenging free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The results indicated that the compound could inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) levels.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer’s disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. These findings suggest its potential role in neuroprotection.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of MAO-B : This leads to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating neurodegenerative disorders.
  • Antioxidant Mechanism : The compound acts by neutralizing free radicals, thus protecting cells from oxidative damage.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant inhibitory effects on various human cancer cell lines. The mechanism of action involves the modulation of proangiogenic cytokines crucial for tumor progression.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineInhibition Percentage (%)Reference
Liver Cancer85
Breast Cancer78
Leukemia90

Case Study: Anticancer Efficacy

A study demonstrated that the compound significantly reduced cell viability in liver and breast cancer cells at concentrations as low as 10 µM. It was found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) levels, which are critical in tumor growth and metastasis.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative diseases such as Alzheimer’s disease.

Table 2: MAO Inhibition Potency

Enzyme TypeIC50 Value (µM)Reference
MAO-B0.013

This selectivity for MAO-B over MAO-A suggests potential therapeutic applications in neurodegenerative disorders by increasing levels of neurotransmitters like dopamine and serotonin.

Antioxidant Activity

In addition to its anticancer properties, the compound exhibits potent antioxidant activity, effectively scavenging free radicals. This is beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer’s disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function based on behavioral tests. These findings suggest its potential role in neuroprotection.

Comparison with Similar Compounds

Key Compounds:

Compound Name/Structure Position 2 Substituent Position 6 Substituent Notable Features References
This compound Pyridin-2-ylmethyl 4-Fluorophenyl Potential for enhanced solubility/binding -
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one Phenyl 4-Methylphenyl Simpler substituents; lower yield (29.3%)
AS1940477 2-Methylphenyl Pyrazolo-pyrimidinyl (4-fluorophenyl) Potent p38 MAP kinase inhibitor; stereospecific (R-configuration)
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one 2-Oxoethyl (4-fluorophenyl) Methyl + 4-methylbenzyl Antiviral activity; crystallography studied
6-(4-Fluorophenyl)-2-(piperazinyl derivatives) Piperazinyl-oxoethyl groups 4-Fluorophenyl Potential CNS activity; piperazine enhances receptor binding

Substituent Analysis:

  • Position 2 : The pyridin-2-ylmethyl group in the main compound contrasts with phenyl (), methylphenyl (AS1940477), and piperazinyl derivatives (). Pyridine’s nitrogen atom may improve solubility and target engagement compared to purely aromatic substituents.
  • Position 6 : The 4-fluorophenyl group is conserved in multiple bioactive compounds (e.g., AS1940477, ), suggesting its role in enhancing metabolic stability and electronic effects.

Physicochemical Properties

  • Melting Points : 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one has a high melting point (306°C), indicating strong crystalline packing .
  • Spectroscopic Data : IR peaks (e.g., C=O stretch at 1713 cm⁻¹ in ) confirm functional groups .

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is typically formed by reacting 1,4-diketones with hydrazine derivatives. For example:
$$
\text{R-CO-CH}2\text{-CH}2\text{-CO-R'} + \text{NH}2\text{NH}2 \rightarrow \text{Pyridazin-3(2H)-one} + 2\text{H}_2\text{O}
$$
In the target compound, one carbonyl group is replaced by the 4-fluorophenyl moiety. Patent WO2003097613A1 discloses analogous syntheses where fluorophenyl groups are introduced via pre-functionalized diketones.

Alternative Route: [4+2] Cycloaddition

Electron-deficient dienes and azadienophiles can undergo cycloaddition to form pyridazinones. For instance, reacting maleic anhydride with fluorophenyl-substituted hydrazines yields intermediates that are subsequently functionalized.

Regioselective Functionalization at the 6-Position

Suzuki-Miyaura Coupling

A halogenated pyridazinone intermediate (e.g., 6-bromo derivative) undergoes cross-coupling with 4-fluorophenylboronic acid:
$$
\text{6-Br-Pyridazinone} + \text{4-F-C}6\text{H}4\text{-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{6-(4-Fluorophenyl)-Pyridazinone}
$$
This method is highlighted in patent WO2003097613A1 for introducing aryl groups at the 6-position.

Nucleophilic Aromatic Substitution

Electrophilic pyridazinones with activating groups (e.g., NO$$_2$$) at the 6-position can undergo substitution with 4-fluoroaniline under basic conditions.

Introduction of the Pyridin-2-ylmethyl Group at the 2-Position

Alkylation of Pyridazinone N-H

The 2-position nitrogen is alkylated using pyridin-2-ylmethyl bromide:
$$
\text{Pyridazinone} + \text{Pyridin-2-ylmethyl-Br} \xrightarrow{\text{Base}} \text{2-(Pyridin-2-ylmethyl)-Pyridazinone}
$$
This method is analogous to the synthesis of 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS 923084-05-3).

Reductive Amination

Condensation of pyridazinone with pyridine-2-carbaldehyde followed by reduction:
$$
\text{Pyridazinone-NH} + \text{Pyridine-2-CHO} \xrightarrow{\text{NaBH}_4} \text{2-(Pyridin-2-ylmethyl)-Pyridazinone}
$$
This approach mirrors the use of picolinaldehyde in imidazopyridine syntheses.

Optimization and Characterization

Reaction Conditions

  • Solvents : Acetonitrile, DMF, or ethanol for alkylation/coupling steps.
  • Catalysts : Pd(PPh$$3$$)$$4$$ for Suzuki coupling, HgCl$$_2$$ for cyclizations.
  • Temperatures : Reflux conditions (80–100°C) for cyclocondensation; room temperature for alkylation.

Analytical Data

  • LCMS : Expected [M+H]$$^+$$ at m/z 326.1 (calculated for C$${17}$$H$${13}$$FN$$_3$$O).
  • $$^1$$H NMR (CDCl$$3$$) : Key signals include δ 8.60 (d, pyridine-H), 7.75 (t, pyridazinone-H), 7.10–7.30 (m, fluorophenyl-H), and 5.20 (s, CH$$2$$).

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 vs. N2 of pyridazinone are mitigated using bulky bases (e.g., DBU).
  • Fluorophenyl Stability : Mild coupling conditions (e.g., low Pd loading) prevent defluorination.
  • Purification : Reverse-phase chromatography (MeOH/H$$_2$$O) isolates the target compound.

Q & A

Q. What are the key synthetic routes for 6-(4-fluorophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of pyridazinone precursors with fluorophenyl and pyridinylmethyl substituents. For example:
  • Step 1 : Prepare the pyridazinone core via cyclization of diketones with hydrazine derivatives under reflux in ethanol .
  • Step 2 : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid .
  • Step 3 : Alkylate the pyridazine nitrogen with 2-(bromomethyl)pyridine using a base like K₂CO₃ in DMF at 60–80°C .
    Optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for alkylation), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling efficiency). Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent integration and connectivity. For example:
  • Aromatic protons (δ 7.2–8.5 ppm) for fluorophenyl and pyridinyl groups.
  • Pyridazine carbonyl (C=O) at δ ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1670–1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₆H₁₃FN₃O⁺ = 298.0984) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., pyridazine ring planarity, C-F bond distance ~1.34 Å) .

Q. How is the compound’s purity assessed, and what analytical methods are used to detect impurities?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) to quantify purity (>95%). Detect UV absorption at 254 nm .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO from pyridazinone core or debenzylation byproducts) .
  • Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., molecular docking) by comparing predicted binding affinities (ΔG values) with experimental IC₅₀ data from kinase assays .
  • Step 2 : Perform dose-response studies to confirm discrepancies (e.g., p38 MAP kinase inhibition at nM vs. µM ranges). Adjust force field parameters in simulations to better reflect solvation effects .
  • Step 3 : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess protein-ligand stability. Correlate RMSD fluctuations with experimental IC₅₀ shifts .

Q. What strategies are employed to establish structure-activity relationships (SAR) for modifying the compound’s substituents?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with variations (e.g., Cl or Br instead of F on phenyl; methyl/pyridinyl groups on pyridazine). Test in bioassays (e.g., antiviral activity via plaque reduction) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields. For example, fluorophenyl groups enhance activity by increasing electron-withdrawing effects .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-fluorophenyl adds +2.3 pIC₅₀ units) .

Q. How can reaction yields be improved during the synthesis of analogs with bulky substituents?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and increase yields (by 15–20%) via controlled dielectric heating .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during alkylation. Deprotect with TFA post-reaction .
  • High-Throughput Screening (HTS) : Test 96 solvent/catalyst combinations (e.g., DMF/EtOH with PdCl₂ vs. Pd(OAc)₂) to identify optimal conditions .

Q. What computational methods are used to predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 45 min) and hERG cardiotoxicity risk (IC₅₀ > 10 µM) .
  • Metabolite ID : Simulate Phase I/II metabolism (e.g., hydroxylation at C6 of pyridazine) using GLORY or MetaSite .
  • Acute Toxicity Testing : Conduct OECD 423 assays in Sprague-Dawley rats (LD₅₀ > 500 mg/kg) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 48 h incubation) to control for variability .
  • Batch Analysis : Compare impurities (e.g., residual palladium) via ICP-MS; >0.1% Pd may inhibit off-target kinases .
  • Orthogonal Validation : Confirm antiviral activity using plaque reduction (PRNT) and RT-qPCR (viral RNA load) in parallel .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight297.30 g/mol
X-ray CrystallographyMonoclinic, C2/c space group, β = 101.53°
p38 MAP Kinase IC₅₀12 nM (AS1940477 analog)
HPLC Purity>98% (C18, 254 nm)
Acute Toxicity (LD₅₀)>500 mg/kg (rat)

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